molecular formula C10H7NO4 B12899805 2-oxo-5-Phenyl-2,3-dihydrooxazole-4-carboxylic acid

2-oxo-5-Phenyl-2,3-dihydrooxazole-4-carboxylic acid

Cat. No.: B12899805
M. Wt: 205.17 g/mol
InChI Key: VLPUGRIHXFCDOE-UHFFFAOYSA-N
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Description

2-oxo-5-Phenyl-2,3-dihydrooxazole-4-carboxylic acid is a heterocyclic compound with significant importance in organic chemistry. It features an oxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom. This compound is known for its diverse applications in various fields, including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-oxo-5-Phenyl-2,3-dihydrooxazole-4-carboxylic acid typically involves the cyclodehydration of β-hydroxy amides. One common method employs reagents such as Burgess’ reagent, the Mitsunobu reagent, Martin sulfurane, or diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor® . The reaction conditions often include room temperature or slightly elevated temperatures, and the use of solvents like acetonitrile and water containing formic acid .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the use of flow synthesis techniques, which involve continuous processing and the use of packed reactors containing commercial manganese dioxide, has been reported . This method enhances safety and efficiency compared to traditional batch synthesis.

Chemical Reactions Analysis

Types of Reactions: 2-oxo-5-Phenyl-2,3-dihydrooxazole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Formation of oxazoles.

    Substitution: Formation of substituted phenyl derivatives.

Mechanism of Action

The mechanism of action of 2-oxo-5-Phenyl-2,3-dihydrooxazole-4-carboxylic acid is not fully elucidated. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its oxazole ring and carboxylic acid functional group. These interactions can modulate biological pathways, leading to various therapeutic effects .

Properties

Molecular Formula

C10H7NO4

Molecular Weight

205.17 g/mol

IUPAC Name

2-oxo-5-phenyl-3H-1,3-oxazole-4-carboxylic acid

InChI

InChI=1S/C10H7NO4/c12-9(13)7-8(15-10(14)11-7)6-4-2-1-3-5-6/h1-5H,(H,11,14)(H,12,13)

InChI Key

VLPUGRIHXFCDOE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(NC(=O)O2)C(=O)O

Origin of Product

United States

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